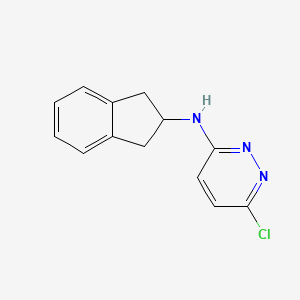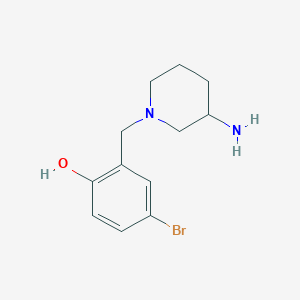
2-((3-氨基哌啶-1-基)甲基)-4-溴苯酚
描述
“2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol” is a compound that has been mentioned in the context of being a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 inhibitors are a class of compounds that have been developed for the treatment of type II diabetes .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol”, involves various intra- and intermolecular reactions . One such method involves the catalytic protodeboronation of pinacol boronic esters .
Molecular Structure Analysis
Piperidine, a key component of the compound, is a six-membered heterocycle that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .
科学研究应用
催化和配位化学中的溴酚衍生物
- 邻苯二酚氧化酶模型: Merkel等人(2005年)的研究探讨了不对称的二铜(II)配合物,包括溴酚衍生物,如4-溴-2-(4-甲基哌嗪-1-基甲基)-6-[{2-(1-哌啶基)乙基}氨基甲基]苯酚,作为邻苯二酚氧化酶的模型,这是一种在生物氧化过程中相关的酶(Merkel et al., 2005)。
癌症研究中的溴酚衍生物
- 抗癌活性: Guo等人(2018年)合成了一种新型溴酚衍生物,对人类肺癌细胞系表现出显著的抗癌活性。这项研究突显了溴酚衍生物在开发新型抗癌药物中的潜力(Guo et al., 2018)。
抗氧化研究中的溴酚衍生物
- 抗氧化潜力: Olsen等人(2013年)对红藻 Vertebrata lanosa 中的溴酚进行研究,包括类似于2-((3-氨基哌啶-1-基)甲基)-4-溴苯酚结构的衍生物,展示了强大的抗氧化活性。这些发现表明溴酚衍生物在缓解氧化应激中可能发挥作用(Olsen et al., 2013)。
微生物活性研究中的溴酚衍生物
- 抗菌性能: Xu等人(2003年)对从Rhodomela confervoides中分离的溴酚进行的研究显示出显著的抗菌性能,暗示了在对抗细菌感染中的潜在应用(Xu et al., 2003)。
作用机制
Target of Action
Similar compounds have been known to target enzymes like dipeptidyl peptidase 4 (dpp-4) in humans .
Mode of Action
Compounds with similar structures have been known to inhibit dpp-4 activity . DPP-4 inhibitors work by blocking the action of DPP-4, an enzyme which destroys the hormone incretin.
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have been known to have a significant impact on glucose regulation, potentially making them useful in the treatment of type 2 diabetes .
安全和危害
未来方向
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol”, is an important task of modern organic chemistry .
生化分析
Biochemical Properties
2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to increased levels of incretin hormones, which are crucial for maintaining glucose homeostasis.
Cellular Effects
The effects of 2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic beta cells, the compound enhances insulin secretion by inhibiting DPP-4, which in turn increases the levels of active glucagon-like peptide-1 (GLP-1) . This modulation of the GLP-1 pathway is critical for improving glycemic control in diabetic models.
Molecular Mechanism
At the molecular level, 2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of DPP-4, binding to the enzyme’s active site with high affinity . This binding prevents the enzyme from degrading incretin hormones, thereby prolonging their action. Additionally, the compound may influence gene expression by modulating transcription factors involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that the compound maintains its inhibitory effects on DPP-4 over extended periods, which is beneficial for chronic treatment scenarios.
Dosage Effects in Animal Models
The effects of 2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol vary with different dosages in animal models. At low doses, the compound effectively inhibits DPP-4 without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol is involved in several metabolic pathways. It is primarily metabolized by hepatic enzymes, including cytochrome P450 isoforms . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, 2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This accumulation can enhance its therapeutic effects but may also contribute to potential toxicity.
Subcellular Localization
The subcellular localization of 2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes . Post-translational modifications, such as phosphorylation, may further influence its localization and activity, directing it to specific cellular compartments.
属性
IUPAC Name |
2-[(3-aminopiperidin-1-yl)methyl]-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c13-10-3-4-12(16)9(6-10)7-15-5-1-2-11(14)8-15/h3-4,6,11,16H,1-2,5,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTKGOGMYCOSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)Br)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



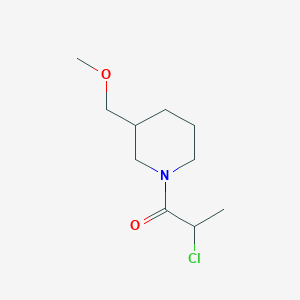
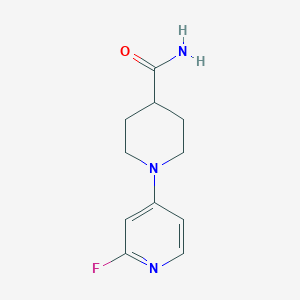
![1-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1474616.png)

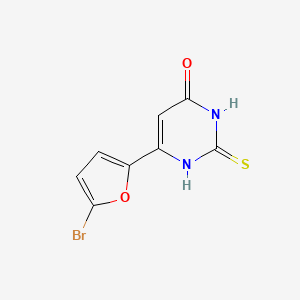
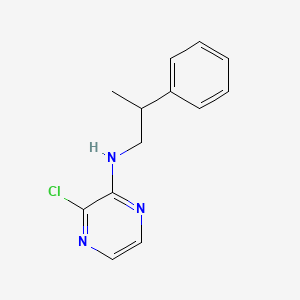
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474622.png)
![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474623.png)



